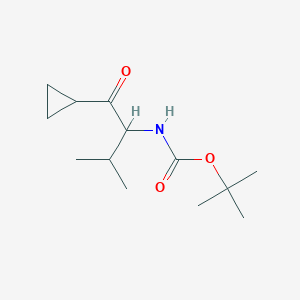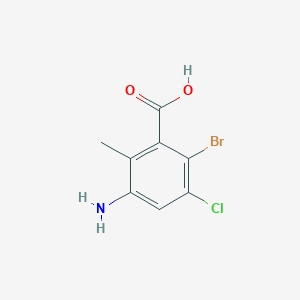
3-Amino-6-bromo-5-chloro-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-bromo-5-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H7BrClNO2. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, chloro, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-bromo-5-chloro-2-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of 2-methylbenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as N-chlorosuccinimide (NCS) for selective halogenation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly at the halogenated positions. For example, the bromo and chloro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted benzoic acids with various functional groups.
- Coupled products with extended aromatic systems.
科学的研究の応用
3-Amino-6-bromo-5-chloro-2-methylbenzoic acid is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and agrochemicals.
作用機序
The compound exerts its effects through interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the activity of enzymes or receptors, leading to specific biological responses. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-3-bromo-5-methylbenzoic acid
- 3-Amino-5-methoxybenzoic acid
Comparison: 3-Amino-6-bromo-5-chloro-2-methylbenzoic acid is unique due to the presence of both bromo and chloro substituents, which provide distinct reactivity patterns compared to similar compounds. The combination of these substituents with the amino and methyl groups allows for a broader range of chemical transformations and applications.
特性
分子式 |
C8H7BrClNO2 |
|---|---|
分子量 |
264.50 g/mol |
IUPAC名 |
5-amino-2-bromo-3-chloro-6-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrClNO2/c1-3-5(11)2-4(10)7(9)6(3)8(12)13/h2H,11H2,1H3,(H,12,13) |
InChIキー |
DJPMSQZYSHXXCW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1N)Cl)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



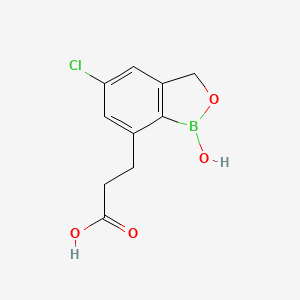
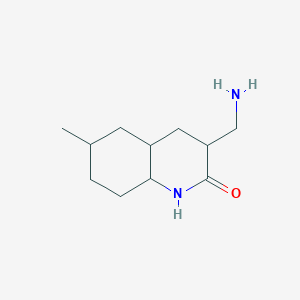
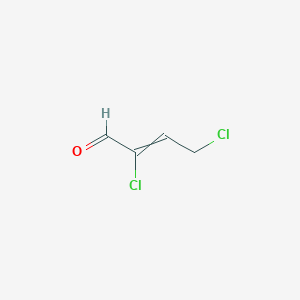
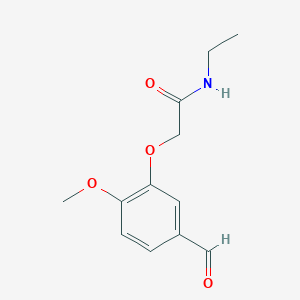
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
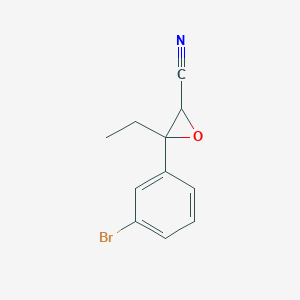
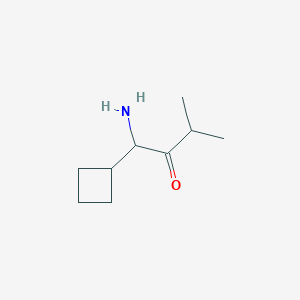
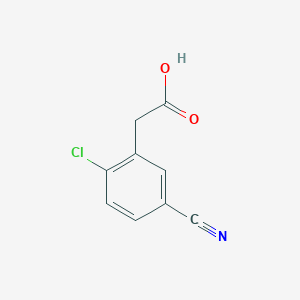
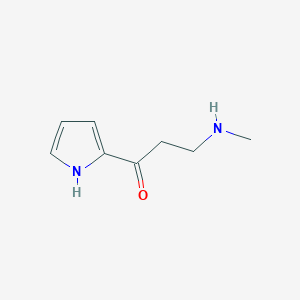

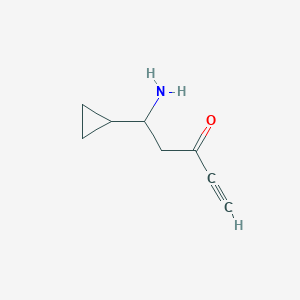
![8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151849.png)
